molecular formula C12H19NO2 B14543055 N-Butyl-N-(furan-2-YL)-2-methylpropanamide CAS No. 62187-37-5

N-Butyl-N-(furan-2-YL)-2-methylpropanamide

Cat. No.: B14543055
CAS No.: 62187-37-5
M. Wt: 209.28 g/mol
InChI Key: NJGDBEVMGBVRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-N-(furan-2-yl)-2-methylpropanamide is an organic compound that belongs to the class of amides It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a butyl group and a 2-methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(furan-2-yl)-2-methylpropanamide typically involves the reaction of furan-2-carboxylic acid with butylamine and 2-methylpropanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general steps are as follows:

    Formation of the Amide Bond: Furan-2-carboxylic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

    Amidation: The acyl chloride is then reacted with butylamine in the presence of a base such as triethylamine (Et₃N) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(furan-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: N-Butyl-N-(furan-2-yl)-2-methylpropanamine.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

N-Butyl-N-(furan-2-yl)-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of polymers and other materials with desirable properties.

Mechanism of Action

The mechanism of action of N-Butyl-N-(furan-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-N-(furan-2-yl)acetamide: Similar structure but with an acetamide group instead of a 2-methylpropanamide group.

    N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide: Contains a cyclopentanecarboxamide group instead of a 2-methylpropanamide group.

Uniqueness

N-Butyl-N-(furan-2-yl)-2-methylpropanamide is unique due to the presence of the 2-methylpropanamide group, which can influence its chemical reactivity and biological activity. The combination of the furan ring and the 2-methylpropanamide moiety provides a distinct set of properties that can be leveraged in various applications.

Properties

CAS No.

62187-37-5

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

N-butyl-N-(furan-2-yl)-2-methylpropanamide

InChI

InChI=1S/C12H19NO2/c1-4-5-8-13(12(14)10(2)3)11-7-6-9-15-11/h6-7,9-10H,4-5,8H2,1-3H3

InChI Key

NJGDBEVMGBVRMT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CO1)C(=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.